N-[(1S,2S)-2-{[3-Ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide
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Overview
Description
CVN766 is a potent and highly selective antagonist of the orexin 1 receptor. This compound has shown significant promise in the treatment of various psychiatric disorders, including schizophrenia, anxiety, panic disorders, binge eating, obesity, substance use disorder, and Prader-Willi Syndrome . The compound is known for its high selectivity, being more than 1,000 times selective for the orexin 1 receptor over the orexin 2 receptor .
Chemical Reactions Analysis
CVN766 undergoes various chemical reactions, primarily involving its interaction with the orexin 1 receptor. The compound’s structure allows it to act as an antagonist, blocking the receptor’s activity. Common reagents and conditions used in these reactions include organic solvents and catalysts that facilitate the binding of CVN766 to the orexin 1 receptor. The major product formed from these reactions is the inhibited orexin 1 receptor, which leads to the therapeutic effects observed in clinical studies .
Scientific Research Applications
CVN766 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying selective receptor antagonism. In biology, it is used to investigate the role of orexin receptors in various physiological processes. In medicine, CVN766 is being developed as a potential treatment for psychiatric disorders, including schizophrenia and anxiety . The compound has shown efficacy in multiple preclinical models of cognition, negative symptoms of schizophrenia, dependency-type behaviors, and anxiety . Additionally, CVN766 has demonstrated good brain permeability and target occupancy, making it a promising candidate for further clinical development .
Mechanism of Action
CVN766 exerts its effects by selectively antagonizing the orexin 1 receptor. The orexin 1 receptor is localized in key brain structures involved in regulating mood, motivation, and behavior, such as the locus coeruleus and the ventral tegmental area . By blocking the activity of the orexin 1 receptor, CVN766 reduces the dysregulation of noradrenergic neurotransmission and the reward pathways, which are often dysfunctional in psychiatric disorders . This mechanism of action helps alleviate symptoms associated with schizophrenia, anxiety, and other related conditions.
Comparison with Similar Compounds
CVN766 is unique in its high selectivity for the orexin 1 receptor over the orexin 2 receptor, which sets it apart from other orexin receptor antagonists. Similar compounds include other orexin 1 receptor antagonists, such as those developed for sleep disorders and addictive behaviors . CVN766’s greater than 1,000-fold selectivity for the orexin 1 receptor and its low off-target effects make it a standout candidate for treating psychiatric conditions . Other similar compounds include orexin 2 receptor modulators like suvorexant, which are primarily targeted for sleep indications .
Properties
Molecular Formula |
C20H21F3N8O |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
N-[(1S,2S)-2-[[3-ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino]cyclopentyl]-3-(triazol-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C20H21F3N8O/c1-2-12-18(25-11-16(28-12)20(21,22)23)29-13-5-3-6-14(13)30-19(32)17-15(7-4-8-24-17)31-26-9-10-27-31/h4,7-11,13-14H,2-3,5-6H2,1H3,(H,25,29)(H,30,32)/t13-,14-/m0/s1 |
InChI Key |
UFGCLPDMIZHEED-KBPBESRZSA-N |
Isomeric SMILES |
CCC1=NC(=CN=C1N[C@H]2CCC[C@@H]2NC(=O)C3=C(C=CC=N3)N4N=CC=N4)C(F)(F)F |
Canonical SMILES |
CCC1=NC(=CN=C1NC2CCCC2NC(=O)C3=C(C=CC=N3)N4N=CC=N4)C(F)(F)F |
Origin of Product |
United States |
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